molecular formula C150H236N40O49S B14799910 H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2.CH3CO2H

H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2.CH3CO2H

Cat. No.: B14799910
M. Wt: 3415.8 g/mol
InChI Key: SJMVPDWIYVIBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2.CH3CO2H” is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide would involve large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

This peptide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to effects like inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2: A similar peptide with a different sequence.

    H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH: Another peptide with a shorter sequence but similar functional groups.

Uniqueness

The uniqueness of this peptide lies in its specific sequence, which determines its structure and function. The presence of multiple acidic residues (aspartic acid and glutamic acid) and basic residues (lysine and arginine) allows for diverse interactions with other molecules, making it a versatile tool in research.

This detailed article provides a comprehensive overview of the compound “H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2CH3CO2H”

Properties

Molecular Formula

C150H236N40O49S

Molecular Weight

3415.8 g/mol

IUPAC Name

acetic acid;4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C148H232N40O47S.C2H4O2/c1-14-77(10)119(144(232)178-99(64-117(206)207)137(225)176-97(61-81-65-158-84-32-19-18-31-82(81)84)136(224)174-94(58-74(4)5)133(221)164-86(34-21-23-50-150)127(215)177-98(63-109(153)194)123(211)160-66-110(195)159-68-112(197)185-52-25-36-104(185)141(229)182-103(72-192)140(228)180-101(70-190)124(212)161-67-111(196)162-79(12)145(233)187-54-27-38-106(187)147(235)188-55-28-39-107(188)146(234)186-53-26-37-105(186)142(230)179-100(69-189)120(154)208)184-138(226)96(60-80-29-16-15-17-30-80)175-134(222)95(59-75(6)7)173-128(216)87(35-24-51-157-148(155)156)171-143(231)118(76(8)9)183-121(209)78(11)163-125(213)89(41-45-113(198)199)167-130(218)90(42-46-114(200)201)168-131(219)91(43-47-115(202)203)169-132(220)92(48-56-236-13)170-129(217)88(40-44-108(152)193)166-126(214)85(33-20-22-49-149)165-139(227)102(71-191)181-135(223)93(57-73(2)3)172-122(210)83(151)62-116(204)205;1-2(3)4/h15-19,29-32,65,73-79,83,85-107,118-119,158,189-192H,14,20-28,33-64,66-72,149-151H2,1-13H3,(H2,152,193)(H2,153,194)(H2,154,208)(H,159,195)(H,160,211)(H,161,212)(H,162,196)(H,163,213)(H,164,221)(H,165,227)(H,166,214)(H,167,218)(H,168,219)(H,169,220)(H,170,217)(H,171,231)(H,172,210)(H,173,216)(H,174,224)(H,175,222)(H,176,225)(H,177,215)(H,178,232)(H,179,230)(H,180,228)(H,181,223)(H,182,229)(H,183,209)(H,184,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,157);1H3,(H,3,4)

InChI Key

SJMVPDWIYVIBHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N.CC(=O)O

Origin of Product

United States

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